(S)-N-Ethylidene-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-Ethylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a sulfinamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired sulfinamide product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Ethylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction of the imine intermediate can yield secondary amines.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfinamide group under mild conditions.
Major Products
The major products formed from these reactions include sulfonamides, secondary amines, and substituted sulfinamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-Ethylidene-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism of action of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethylidene-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-Ethylidene-2-methylpropane-2-amine: Lacks the sulfur atom, resulting in different chemical properties.
N-Ethylidene-2-methylpropane-2-thioamide: Contains a sulfur atom bonded to a nitrogen atom, but with different oxidation states.
Uniqueness
(S)-N-Ethylidene-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral drug development, where the control of stereochemistry is crucial.
Properties
Molecular Formula |
C6H13NOS |
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Molecular Weight |
147.24 g/mol |
IUPAC Name |
(S)-N-ethylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/t9-/m0/s1 |
InChI Key |
SFPPCFXOSJAOKL-VIFPVBQESA-N |
Isomeric SMILES |
CC=N[S@@](=O)C(C)(C)C |
Canonical SMILES |
CC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
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